molecular formula C8H15ClN4O B1435883 [5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride CAS No. 2059937-95-8

[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride

Cat. No. B1435883
M. Wt: 218.68 g/mol
InChI Key: ZGJDOSRYECELKO-UHFFFAOYSA-N
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Description

“[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride” is a chemical compound with the CAS number 2059937-95-8 . It has a molecular weight of 218.68 and a molecular formula of C8H15ClN4O .

Scientific Research Applications

Triazole Derivatives in Pharmaceutical Chemistry

Triazole derivatives, including those structurally similar to “[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride”, are prominent in pharmaceutical chemistry for their broad spectrum of pharmacological activity. The 1,2,4-triazole nucleus is often incorporated into drug designs due to its ability to form hydrogen bonds, enhancing solubility and dipole character. For instance, this structure is present in clinically significant drugs such as Rizatriptan (anti-migraine), Ribavirin (antiviral), and Anastrozole (anticancer). Derivatives like trans-3-methoxy-4-(1H-1,2,4-triazol-1-yl) pyrrolidin-1-yl) (phenyl)methanone exhibit significant biological activities, showcasing the therapeutic potential of triazole-based compounds (Prasad et al., 2021).

Antimicrobial Properties

Some 1,2,4-triazole derivatives demonstrate notable antimicrobial properties. Compounds like 5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol have been synthesized, starting from furan-2-carbohydrazide, and exhibit activity against various microorganisms. These derivatives are characterized by IR, 1H NMR, 13C NMR, and mass spectral studies, and their antimicrobial properties highlight the potential for these compounds in medical applications (Başoğlu et al., 2013).

Role in Energetic Materials

The combination of 1,2,3-triazole and 1,2,4-triazole frameworks in certain compounds leads to materials with high energy density and low sensitivity, making them suitable for applications in energetic materials. These compounds, like 5-(5-nitro-2H-1,2,3-triazole-4-yl)-4H-1,2,4-triazole-3,4-diamine, exhibit thermal stability and detonation velocities higher than traditional explosives such as RDX, along with lower mechanical sensitivity. This makes them promising candidates for the development of new high-energy density materials (Yao et al., 2021).

properties

IUPAC Name

[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.ClH/c9-5-7-10-8(12-11-7)6-1-3-13-4-2-6;/h6H,1-5,9H2,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJDOSRYECELKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NNC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Reactant of Route 2
[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Reactant of Route 3
[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Reactant of Route 4
[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Reactant of Route 5
[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Reactant of Route 6
[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride

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